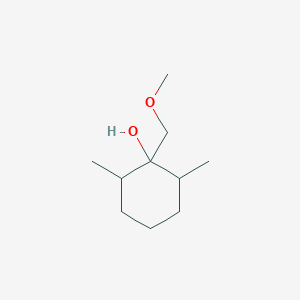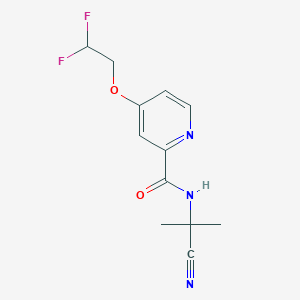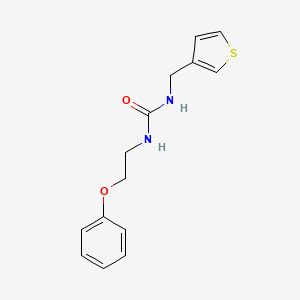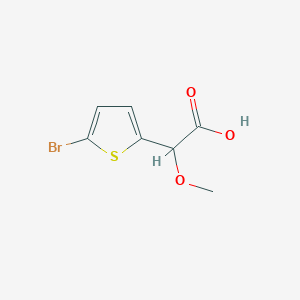
1-(Methoxymethyl)-2,6-dimethylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2,6-dimethylcyclohexanol is an organic compound with a cyclohexane ring substituted with methoxymethyl and dimethyl groups
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2,6-dimethylcyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products, including solvents and additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol typically involves the methoxymethylation of 2,6-dimethylcyclohexanol. One common method is the reaction of 2,6-dimethylcyclohexanol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2 under solvent-free conditions . This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar methoxymethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methoxymethyl)-2,6-dimethylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-2,6-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can act as a protecting group in organic synthesis, temporarily modifying the reactivity of the molecule. This allows for selective reactions to occur at other functional groups within the molecule .
Comparación Con Compuestos Similares
- 2-(Methoxymethyl)-2,6-dimethylcyclohexanol
- 4-(Methoxymethyl)-2,6-dimethylcyclohexanol
- 2,6-Dimethylcyclohexanol
Comparison: 1-(Methoxymethyl)-2,6-dimethylcyclohexanol is unique due to the position of the methoxymethyl group on the cyclohexane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Propiedades
IUPAC Name |
1-(methoxymethyl)-2,6-dimethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8-5-4-6-9(2)10(8,11)7-12-3/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKWDFSCAUIPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2546048.png)
![benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2546051.png)

![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2546054.png)

![4-amino-N-[(2-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2546058.png)


![5-bromo-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2546064.png)
![methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate](/img/structure/B2546066.png)
![ethyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2546069.png)
